1,1,1,2,2-Pentadeuteriopropane
Description
The compound 1,1,1,2,2-Pentadeuteriopropane (C₃H₃D₅) is a deuterated derivative of propane where five hydrogen atoms are replaced by deuterium isotopes at the 1,1,1,2,2 positions. Deuterated hydrocarbons like this are critical in scientific research for applications such as isotopic labeling in nuclear magnetic resonance (NMR) spectroscopy, kinetic studies, and tracer experiments.
Properties
IUPAC Name |
1,1,1,2,2-pentadeuteriopropane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8/c1-3-2/h3H2,1-2H3/i1D3,3D2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATUOYWHBWRKTHZ-WNWXXORZSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
49.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
1,1,1,2,2-Pentadeuteriopropane can be synthesized through the deuteration of propane. One common method involves the catalytic exchange of hydrogen atoms in propane with deuterium atoms using a deuterium gas (D2) atmosphere. The reaction typically requires a metal catalyst such as palladium or platinum and is conducted under high pressure and temperature to facilitate the exchange process.
Industrial Production Methods
In an industrial setting, the production of this compound involves the continuous flow of propane and deuterium gas over a metal catalyst bed. The reaction conditions are optimized to achieve maximum deuterium incorporation while minimizing side reactions. The product is then purified through distillation or other separation techniques to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
1,1,1,2,2-Pentadeuteriopropane undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form deuterated alcohols, aldehydes, or carboxylic acids.
Reduction: It can be reduced to form deuterated alkanes.
Substitution: It can undergo substitution reactions where deuterium atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Common reducing agents include lithium aluminum deuteride (LiAlD4) and deuterium gas (D2) in the presence of a catalyst.
Substitution: Halogenation reactions can be carried out using halogens (e.g., chlorine or bromine) under UV light or heat.
Major Products Formed
Oxidation: Deuterated alcohols, aldehydes, and carboxylic acids.
Reduction: Deuterated alkanes.
Substitution: Deuterated halides and other substituted hydrocarbons.
Scientific Research Applications
1,1,1,2,2-Pentadeuteriopropane is used in various scientific research applications, including:
Chemistry: It is used as a tracer in reaction mechanisms and kinetic studies due to its isotopic labeling.
Biology: It is used in metabolic studies to trace the incorporation and transformation of deuterium-labeled compounds in biological systems.
Medicine: It is used in the development of deuterium-labeled drugs to study drug metabolism and pharmacokinetics.
Industry: It is used in the production of deuterated solvents and reagents for NMR spectroscopy and other analytical techniques.
Mechanism of Action
The mechanism of action of 1,1,1,2,2-Pentadeuteriopropane involves the incorporation of deuterium atoms into chemical reactions. Deuterium has a higher mass than hydrogen, which affects the reaction kinetics and mechanisms. The presence of deuterium can lead to isotope effects, such as changes in reaction rates and product distributions. These effects are utilized in various studies to gain insights into reaction pathways and mechanisms.
Comparison with Similar Compounds
(a) Reactivity and Stability
- HFC-245cb : Exhibits high thermal stability due to strong C–F bonds, making it suitable as a refrigerant and intermediate in synthesizing 2,3,3,3-tetrafluoropropene (HFO-1234yf) via dehydrofluorination .
- 1,1,1,2,2-Pentafluoro-3-iodopropane : The iodine substituent enhances reactivity, enabling use in cross-coupling reactions for fluorinated drug candidates .
(b) Environmental Impact
(c) Industrial Use
- HFC-245cb : Critical in producing HFO-1234yf, a low-GWP refrigerant replacing HFC-134a in automotive systems .
- 3-Bromo-1,1,1,2,2-Pentafluoropropane : Serves as a brominated intermediate for synthesizing flame retardants and specialty polymers .
Notes on Deuterated vs. Fluorinated Analogs
While deuterated compounds like 1,1,1,2,2-Pentadeuteriopropane are primarily research tools, fluorinated propanes dominate industrial applications due to their chemical inertness and thermal stability. The absence of deuterated propane data in the evidence underscores its niche role compared to fluorinated counterparts, which are well-characterized for large-scale use in refrigeration, pharmaceuticals, and materials science.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
